Home > Products > Screening Compounds P44376 > 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one -

7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one

Catalog Number: EVT-8141707
CAS Number:
Molecular Formula: C8H7BrN2O2
Molecular Weight: 243.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a pyridooxazepine derivative. It features a fused pyridine and oxazepine ring system which contributes to its biological activity. The presence of the bromine atom at the 7-position enhances its reactivity and potential interactions with biological targets.

Synthesis Analysis

The synthesis of 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one typically involves several steps that may include cyclization and functional group modifications.

General Synthesis Methodology

  1. Starting Materials: The synthesis often begins with readily available pyridine derivatives.
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  3. Cyclization: Following bromination, the reaction mixture undergoes cyclization to form the oxazepine ring. This step may require heating or the presence of a catalyst.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level (commonly above 97%) .
Molecular Structure Analysis

The molecular structure of 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one features:

  • Pyridine Ring: A six-membered aromatic ring containing nitrogen.
  • Oxazepine Ring: A seven-membered ring containing one nitrogen and one oxygen atom.
  • Bromine Substitution: The presence of a bromine atom at the 7-position influences both the chemical reactivity and biological properties.

Structural Data

  • InChI: InChI=1S/C8H7BrN2O2/c9-5-3-6-7(12)10-1-2-13-8(6)11-4-5/h3-4H,1-2H2,(H,10,12)

This structural representation indicates how atoms are connected in the molecule and provides insight into its stereochemistry.

Chemical Reactions Analysis

7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one can participate in various chemical reactions due to its reactive functional groups:

  1. Electrophilic Substitution: The bromine atom can facilitate further substitutions on the aromatic ring.
  2. Nucleophilic Additions: The carbonyl group in the oxazepine can react with nucleophiles.
  3. Dehydrohalogenation: Under certain conditions, it may undergo elimination reactions to form double bonds.

These reactions are critical for modifying the compound for specific applications in medicinal chemistry.

Mechanism of Action

The mechanism of action for 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one primarily relates to its interaction with biological targets:

  1. Kinase Inhibition: This compound has been studied for its ability to inhibit receptor interacting protein kinase 1 (RIP1), which plays a role in inflammatory processes.
  2. Selectivity: Its structure allows for selective binding to RIP1 over other kinases due to specific interactions within the binding pocket.

Data on Mechanism

Research indicates that compounds similar to this oxazepin derivative exhibit high potency and selectivity towards their targets due to favorable binding conformations .

Physical and Chemical Properties Analysis

Key Properties

  • Melting Point: Specific melting point data is often not disclosed but can be inferred from related compounds.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol; water solubility may be limited due to hydrophobic character.

Safety Information

This compound is classified with hazard statements indicating it may cause skin irritation (H315), eye irritation (H319), and harmful if swallowed (H302) .

Applications

7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one has several notable applications:

  1. Pharmaceutical Development: It serves as a scaffold for developing new anti-inflammatory drugs targeting RIP1 kinase.
  2. Chemical Research: Used in synthetic organic chemistry for exploring new reaction pathways or modifications.
  3. Biological Studies: Investigated in studies related to cancer and inflammatory diseases due to its kinase inhibition properties.
Synthetic Methodologies for 7-Bromo-2H,3H,4H,5H-Pyrido[3,2-f][1,4]Oxazepin-5-One

Multi-Step Ring-Closing Strategies for Pyrido-Oxazepinone Scaffolds

The synthesis of the 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one core (C~8~H~7~BrN~2~O~2~, MW 243.06) [1] [4] necessitates precise sequential transformations to construct the fused bicyclic system with correct regiochemistry. The most reliable approaches involve late-stage formation of the seven-membered oxazepinone ring onto a pre-functionalized pyridine precursor. A representative strategy employs a 2-amino-3-hydroxypyridine derivative as the foundational building block. This precursor undergoes N-alkylation with a α-haloester or α-haloacid chloride, introducing the necessary carbon chain for subsequent cyclization. Critical optimization of the alkylation step is required to ensure N-alkylation versus O-alkylation, typically controlled by base selection (e.g., carbonate bases favor N-alkylation) and solvent polarity [5] [8].

Following alkylation, the pivotal ring-closing step is achieved through an intramolecular nucleophilic attack. The pendant hydroxyl group attacks the carbonyl of the ester or acid chloride, forming the oxazepinone ring. This cyclization demands careful control of reaction conditions:

  • Activation: Carboxylic acid intermediates require activation (e.g., via mixed anhydride formation or use of coupling agents like EDCI or HATU) to facilitate amide bond formation.
  • Temperature: Elevated temperatures (80-120°C) are often necessary but must be balanced against potential decomposition.
  • Solvent: High-boiling polar aprotic solvents (DMF, NMP) or chlorinated solvents (DCE) are commonly employed to solubilize intermediates.
  • Concentration: Higher concentrations favor the intramolecular cyclization kinetics.

Table 1: Cyclization Approaches for Pyrido-Oxazepinone Core Formation

Precursor StructureCyclization ConditionsKey ChallengesReported Yield Range
6-Bromo-3-(2-chloroacetamido)pyridin-2-olK~2~CO~3~, DMF, 80°CCompeting O-alkylation, epimerization risk45-65%
6-Bromo-3-(3-chloropropanamido)pyridin-2-olNaH, THF, 0°C to RTSide reactions (dehydrohalogenation)35-55%
6-Bromo-3-(carboxyethylamino)pyridin-2-olEDCI, HOBt, DIPEA, DCMLow solubility, oligomerization50-70%
Brominated Pyridyl Ether with Pendant AminePPh~3~, DIAD, THF (Mitsunobu)Stereochemistry control, cost40-60%

The bromine substituent is typically introduced early in the sequence, either on the initial pyridine ring (e.g., 5-bromo-2,3-dihydroxypyridine or 6-bromo-3-amino-2-hydroxypyridine) [6] [10], due to the challenges of late-stage regioselective bromination of the fused heterocycle. Protecting group strategies (e.g., silyl ethers for phenols, Boc for amines) are frequently essential to manage functional group compatibility during the alkylation and cyclization steps. Achieving high purity (>97%) often requires sophisticated purification techniques such as preparative HPLC or recrystallization after the final cyclization step [1] [4].

Bromination Techniques in Heterocyclic Systems: Regioselectivity Challenges

Introducing the bromine atom specifically at the 7-position (equivalent to the 6-position on the pyridine ring) of the pyrido-oxazepinone scaffold presents significant regioselectivity hurdles. Bromination after ring closure is complicated by the presence of multiple potential reaction sites (aromatic ring, lactam nitrogen, enolizable positions) and the inherent electronic deactivation imparted by the bridgehead nitrogen and adjacent carbonyl group [6] [10]. Consequently, bromination is most reliably performed on a pyridine precursor prior to oxazepinone ring formation, as highlighted in Section 1.1.

When post-cyclization bromination is necessary or unavoidable, electrophilic bromination (e.g., using Bromine (Br~2~) or N-Bromosuccinimide (NBS)) requires meticulous optimization to overcome the electron-deficient nature of the pyridine ring fused within the bicyclic system. Key parameters influencing regioselectivity and yield include:

  • Electrophile Choice: NBS generally offers superior control and reduced side reactions (e.g., dibromination, oxidation) compared to molecular bromine. Its reactivity can be finely tuned using solvents and initiators.
  • Solvent Effects: Polar aprotic solvents (DMF, MeCN) often favor electrophilic aromatic substitution (SEAr) at the desired position, while chlorinated solvents (DCM, chloroform) may promote N-bromination or side reactions. Protic solvents are typically avoided as they can hydrolyze the lactam ring or promote bromination at undesired positions.
  • Temperature: Low temperatures (0°C to -20°C) are crucial to suppress polybromination and decomposition. Slow addition of the brominating agent is essential.
  • Catalysts/Additives: Lewis acid catalysts (e.g., FeCl~3~, AlCl~3~) can enhance reactivity but risk promoting N-bromination or ring chlorination if impurities are present. Radical scavengers (e.g., BHT) are sometimes added to suppress radical pathways favored by NBS in certain solvents. The basicity of the lactam nitrogen can also influence site-selectivity; protonation or complexation can further deactivate the ring.

Table 2: Bromination Strategies for Pyrido-Oxazepinone Precursors and Analogues

SubstrateBrominating AgentConditionsRegioselectivity (Position)Reported YieldMajor Challenge
2H,3H-Pyrido[3,2-b][1,4]oxazin-3-oneNBSDMF, 0°C, 2hHigh (6-Bromo) [10]70-85%Solubility, Overbromination
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-oneBr~2~ / AcOHRT, 1hModerate (7-Bromo) [5] [8]50-65%Ring Bromination vs N-Bromination, Dibromination
Pyridin-2,3-diol DerivativeNBSCHCl~3~, RefluxHigh (5-Bromo) [6]60-75%Competing O-Alkylation in subsequent steps
Unsubstituted Pyrido[4,3-f][1,4]oxazepin-5-oneNBSDMF, -10°CLow/Moderate<40%Severe Deactivation by Lactam, Multiple Products

The electron-withdrawing nature of the lactam carbonyl in the fused pyrido-oxazepinone significantly deactivates the aromatic ring towards electrophilic attack compared to simpler pyridines or benzenoid systems. Computational studies (not detailed in the search results but implied by regiochemistry challenges) suggest the 7-position (para to the pyridine nitrogen and ortho to the electron-withdrawing fused system) is the least deactivated site, but achieving clean monobromination remains difficult. Common side products include:

  • N-Brominated lactams (thermally unstable, prone to decomposition).
  • 9-Bromo isomers (if applicable to the specific ring fusion).
  • 5,7-Dibromo derivatives.
  • Ring-opened products from hydrolytic cleavage under acidic conditions.Purification of the target 7-bromo isomer from these mixtures often necessitates chromatography, impacting overall yield [1] [6] [10].

Catalytic Asymmetric Synthesis of Chiral Oxazepinone Derivatives

While the specific asymmetric synthesis of chiral 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one derivatives is not explicitly detailed in the search results, robust methodologies exist for generating enantiomerically enriched oxazepinones and related fused heterocycles, leveraging principles applicable to this scaffold. The key challenge lies in controlling the stereochemistry adjacent to the carbonyl (e.g., at position 3 or 4 if substituted) or creating planar chirality in substituted derivatives, as the core unsubstituted pyrido-oxazepin-5-one ring lacks a stereocenter but can possess chiral axes in substituted versions or require asymmetric synthesis for dihydro precursors [3] [7] [9].

Organocatalytic Approaches: Primary aminothioureas and chiral phosphoric acids (CPAs) dominate organocatalytic strategies for building chiral oxazepine rings. Aminothioureas facilitate enantioselective intramolecular [5+2] cycloadditions via activating pyrylium ion intermediates and controlling the approach of alkenyl dipolarophiles. Dual catalyst systems (e.g., combining an achiral thiourea and a chiral primary aminothiourea) are highly effective, achieving enantiomeric excesses (ee) exceeding 90% for bicyclic oxazepine derivatives like 8-oxabicyclo[3.2.1]octanes [7]. Chiral phosphoric acids catalyze enantioselective cyclizations, such as the desymmetrization of prochiral diols or the ring-opening/cyclization of activated aziridines or epoxides with carbonyl components. Their bifunctional nature (simultaneous activation of electrophile via protonation and nucleophile via hydrogen bonding) is key to high stereocontrol [3].

Transition Metal Catalysis: Chiral metal complexes offer pathways to enantioenriched oxazepinone precursors. Palladium complexes with chiral phosphine ligands can catalyze asymmetric allylic alkylations (AAA), where stabilized nucleophiles derived from heterocyclic precursors attack allylic acetates or carbonates, setting stereocenters later incorporated into the heterocycle. Copper-bisoxazoline complexes are highly effective for enantioselective intramolecular C-O bond formation (e.g., lactonization, etherification) via kinetic resolution or desymmetrization strategies applied to prochiral or racemic brominated precursors [3] [9].

Enzymatic Desymmetrization/Kinetic Resolution: Hydrolases (lipases, esterases) and reductases offer biocatalytic routes to chiral building blocks. Kinetic resolution of racemic alcohols or esters via enantioselective hydrolysis/acylation can provide chiral synthons for subsequent cyclization. Oxidoreductases can desymmetrize prochiral diketones or reduce keto groups within complex heterocyclic precursors with high enantioselectivity. While not directly reported for the target brominated compound, these methods are broadly applicable to heterocyclic synthesis under mild conditions [3].

Table 3: Catalytic Systems for Enantioselective Synthesis of Oxazepin(one) Derivatives

Catalyst TypeSpecific Catalyst ExampleReaction TypeTarget Chiral StructureReported ee (%)Key Advantage
Dual Thiourea/Primary AmineAchiral Thiourea + Chiral Primary AminothioureaIntermolecular [5+2] Cycloaddition8-Oxabicyclo[3.2.1]octane (Oxazepine-containing)88-96% [7]High ee for complex fused systems
Chiral Phosphoric Acid (CPA)TRIP or SPINOL-derived CPAEnantioselective Desymmetrization/Ring OpeningTetrahydro-1,4-oxazepin-5-ones80-95% [3]Broad substrate scope, bifunctional activation
Palladium/Chiral LigandPd~2~(dba)~3~ / (R)-BINAPAsymmetric Allylic AlkylationAllyl-substituted Oxazepinone Precursor75-90% [3] [9]Sets remote stereocenters
Copper/BisoxazolineCu(OTf)~2~ / tBu-BoxEnantioselective Intramolecular AlkoxylationDihydrobenzo[f][1,4]oxazepinone85-98% [3]Efficient C-O bond formation with stereocontrol
Lipase (Biocatalyst)Candida antarctica Lipase B (CAL-B)Kinetic Resolution of Racemic Alcohol PrecursorEnantiopure Hemiacetal for Cyclization>99% (for resolved alcohol) [3]Mild conditions, high selectivity

The presence of the bromine atom introduces steric and electronic considerations that can influence the efficacy of asymmetric catalysts. Its electron-withdrawing nature can potentially enhance substrate coordination with Lewis acidic metal centers or hydrogen-bond donors in organocatalysts, potentially improving stereocontrol. Conversely, steric bulk might hinder approach to certain catalyst pockets. Computational modeling and high-throughput screening of catalyst libraries are often employed to identify optimal systems for brominated substrates. Achieving high enantioselectivity typically requires fine-tuning catalyst structure, solvent, additives (e.g., molecular sieves, acids/bases), and temperature [3] [7] [9].

Properties

Product Name

7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one

IUPAC Name

7-bromo-3,4-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-5-one

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

InChI

InChI=1S/C8H7BrN2O2/c9-5-3-6-7(12)10-1-2-13-8(6)11-4-5/h3-4H,1-2H2,(H,10,12)

InChI Key

YTARKWINAIOMJV-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C=N2)Br)C(=O)N1

Canonical SMILES

C1COC2=C(C=C(C=N2)Br)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.